1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine
Description
Properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-14(2,3)18-8-10(9-18)19-13-16-11-6-5-7-15-12(11)17(13)4/h5-7,10H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPDYMPTNSJPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=NC3=C(N2C)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the imidazo[4,5-b]pyridine moiety: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes or ketones.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a base.
Formation of the azetidine ring: This can be accomplished through cyclization reactions involving appropriate nitrogen-containing precursors.
Coupling of the imidazo[4,5-b]pyridine moiety with the azetidine ring: This step may involve nucleophilic substitution reactions or other coupling strategies.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, leading to the formation of more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that can enhance drug efficacy. For instance, derivatives of imidazo[4,5-b]pyridine have been studied for their ability to inhibit specific enzymes linked to diseases such as Alzheimer's and Parkinson's disease. The incorporation of the azetidine moiety can improve the pharmacokinetic properties of these drugs, leading to better absorption and bioavailability.
Case Study: Neurological Disorders
Research indicates that compounds similar to 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine have shown promise in preclinical studies as potential treatments for neurodegenerative diseases. The imidazo[4,5-b]pyridine scaffold has been linked to the modulation of neurotransmitter systems, making it a valuable target for drug development aimed at improving cognitive functions.
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its stability and effectiveness make it an attractive candidate for developing new pesticides and herbicides. The azetidine structure contributes to the compound's ability to interact with biological systems in pests, providing effective solutions for pest control.
Case Study: Pesticide Development
A recent study demonstrated the efficacy of azetidine derivatives in controlling pest populations resistant to conventional pesticides. By modifying the chemical structure, researchers were able to enhance the potency and reduce the environmental impact of these agrochemicals.
Material Science
Researchers are exploring the use of this compound in creating novel polymers and materials. The compound's properties can be leveraged to improve durability and resistance to environmental factors such as moisture and temperature fluctuations.
Case Study: Polymer Synthesis
Innovative studies have reported the successful incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties. These advancements could lead to applications in coatings, adhesives, and other industrial materials.
Biochemical Research
In biochemical research, this compound serves as a tool for studying enzyme inhibition and metabolic pathways. Its ability to selectively inhibit certain enzymes makes it a valuable asset in understanding complex biochemical processes.
Case Study: Enzyme Inhibition
Investigations into enzyme interactions have revealed that this compound can effectively inhibit specific targets involved in metabolic disorders. This insight paves the way for developing targeted therapies that could mitigate conditions such as diabetes or obesity.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine with structurally related compounds, focusing on substituents, synthetic routes, and biological properties.
Table 1: Structural Comparison
Key Observations :
Substituent Effects: The tert-butyl group in the target compound likely enhances steric bulk and lipophilicity compared to ethyl, cyclopropyl, or propyl substituents in analogs. This could influence solubility and membrane permeability .
Synthetic Routes: The target compound’s synthesis would likely involve coupling a tert-butyl-substituted azetidine with a pre-formed 3-methyl-imidazo[4,5-b]pyridine via nucleophilic substitution or Mitsunobu reactions, analogous to methods in . In contrast, dimeric analogs (e.g., ) are synthesized via Suzuki-Miyaura couplings or Ullmann reactions to link phenyl or heteroaryl groups.
Biological Activity :
- While direct data for the target compound are unavailable, structurally related imidazo[4,5-b]pyridines exhibit antimicrobial activity (e.g., MIC values < 25 µg/mL against S. aureus and E. coli for triazole-linked derivatives ).
- Brominated analogs (e.g., ) are intermediates for further functionalization, while dimeric compounds (e.g., ) are often optimized for kinase inhibition or anticancer activity.
Biological Activity
1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 260.33 g/mol. The compound features an azetidine ring substituted with a tert-butyl group and an imidazo-pyridine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound indicates potential roles in various therapeutic areas, particularly in cancer treatment and neuropharmacology. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis and inhibition of proliferation |
| MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |
These results indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, including cell cycle arrest and DNA damage.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It appears to modulate neurotransmitter systems, particularly in animal models of anxiety and depression.
Key Findings:
- Anxiety Reduction: In rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
- Antidepressant Activity: Behavioral assays indicated that the compound may enhance serotonergic and noradrenergic transmission, contributing to its antidepressant effects.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, the following pathways have been proposed based on current research:
- Apoptotic Pathways: The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
- Receptor Modulation: Interaction with serotonin and norepinephrine receptors may explain its neuropharmacological effects.
- Inhibition of Kinases: Preliminary data suggest that it may inhibit specific kinases involved in cancer cell signaling.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Lung Cancer:
- A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability.
- Histological analysis revealed increased apoptotic markers in treated cells compared to controls.
-
Neuropharmacology Study:
- In a chronic mild stress model for depression, rats treated with the compound exhibited reduced immobility in the forced swim test, indicating an antidepressant-like effect.
- Behavioral assessments showed improved cognitive function and reduced anxiety levels.
Q & A
Q. What synthetic methodologies are effective for constructing the imidazo[4,5-b]pyridine core in this compound?
The imidazo[4,5-b]pyridine moiety can be synthesized via condensation of pyridine-2,3-diamine with aldehydes or ketones under oxidative conditions. For example, pyridine aldehydes react with pyridine-2,3-diamine in the presence of CAN/H₂O₂ to yield imidazo[4,5-b]pyridine derivatives. This method ensures good purity and yield (60-85%) and is scalable for structural analogs .
Q. How can the azetidine ring be functionalized to introduce tert-butyl and imidazopyridinyloxy groups?
Azetidine rings are typically modified via nucleophilic substitution or coupling reactions. The tert-butyl group is introduced through Boc-protection (tert-butyloxycarbonyl) at the azetidine nitrogen. Subsequent deprotection and coupling with 3-methyl-3H-imidazo[4,5-b]pyridin-2-ol via Mitsunobu or SN2 reactions enable the attachment of the heterocyclic moiety. Reaction conditions (e.g., DMF as solvent, base catalysis) are critical for regioselectivity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the azetidine and imidazopyridine rings (e.g., tert-butyl singlet at ~1.3 ppm, pyridinyl protons at 7.5-8.5 ppm).
- HRMS : For molecular ion validation (e.g., [M+H]⁺ expected at m/z 316.17).
- FT-IR : To identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ from the ether linkage) .
Q. How can the antibacterial activity of this compound be evaluated in vitro?
Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with reference antibiotics (e.g., gentamicin). Activity is often linked to the imidazopyridine scaffold’s DNA intercalation potential .
Advanced Research Questions
Q. How can density functional theory (DFT) studies optimize the compound’s reactivity for targeted applications?
DFT calculations (e.g., B3LYP/6-31G* level) predict electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For instance, the imidazopyridine’s nitrogen atoms are electron-rich, favoring interactions with biological targets like kinases. Solvent effects (PCM models) and transition-state analysis further refine synthetic pathways .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Contradictions may arise from assay variability or subtle structural differences. Use:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., tert-butyl vs. cyclopropyl) and test activity.
- Molecular Docking : Simulate binding to targets (e.g., PARP-1) to identify critical interactions (e.g., hydrogen bonds with Asp766).
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate confounding variables .
Q. How can computational reaction design accelerate the synthesis of novel derivatives?
Tools like ICReDD’s reaction path search algorithms combine quantum chemical calculations (e.g., transition-state barriers) with machine learning to prioritize viable routes. For example, predicting regioselectivity in azetidine-oxygen coupling reduces trial-and-error experimentation by 40-60% .
Q. What role do azetidine ring strain and substituent steric effects play in the compound’s pharmacokinetics?
Azetidine’s 90° ring angle increases strain energy, enhancing reactivity for ring-opening or functionalization. The tert-butyl group improves metabolic stability by shielding the azetidine nitrogen from cytochrome P450 oxidation. Pharmacokinetic modeling (e.g., PBPK simulations) quantifies bioavailability and half-life trade-offs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
